(R)-1-Methyl-5-vinylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-ethenyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMTXCZONDSTBR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for R 1 Methyl 5 Vinylpyrrolidin 2 One and Its Chiral Derivatives
Strategies for Stereoselective Introduction of the Vinyl and Methyl Moieties
The primary challenge in the synthesis of (R)-1-Methyl-5-vinylpyrrolidin-2-one lies in the stereoselective formation of the chiral center at the C5 position, bearing a vinyl group. The N-methylation is a subsequent, typically straightforward, step. Various asymmetric strategies have been developed to address this challenge.
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral pyrrolidinones, oxazolidinones, often referred to as Evans auxiliaries, are particularly effective. wikipedia.orgresearchgate.netwilliams.edu
A general approach involves the acylation of a chiral oxazolidinone, followed by a diastereoselective alkylation or other C-C bond-forming reaction. In a hypothetical synthesis of a precursor to (R)-5-vinylpyrrolidin-2-one, one could envision the use of an Evans-type oxazolidinone. The synthesis would commence with the N-acylation of the chiral auxiliary. The resulting imide can be converted to its enolate, which then undergoes a diastereoselective reaction to introduce the vinyl group or a precursor. The stereochemistry of this addition is controlled by the steric hindrance provided by the substituent on the chiral auxiliary. williams.edu
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemistry |
| Camphorsultam | Asymmetric Diels-Alder, alkylations | Rigid bicyclic structure provides excellent stereocontrol |
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not abundant in the reviewed literature, the principles of asymmetric alkylation using these auxiliaries are well-established and provide a viable synthetic route. williams.edu
An alternative and widely used strategy is to start with an enantiomerically pure precursor, often derived from the chiral pool. Natural amino acids are excellent starting materials for the synthesis of chiral pyrrolidinones. nih.govnih.gov L-glutamic acid, for instance, is a common precursor for (S)-pyroglutamic acid, which can be further elaborated. nih.gov For the synthesis of the (R)-enantiomer, D-glutamic acid would be the corresponding starting material.
The synthesis of (R)-5-vinyl-2-pyrrolidinone from (R)-4-amino-5-hexenoic acid has been reported. google.com The amino acid is first esterified and then cyclized upon heating to afford the desired (R)-5-vinyl-2-pyrrolidinone. google.com The subsequent N-methylation can be achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate.
A general pathway from L-amino acids to chiral 5-substituted N-vinylpyrrolidinones has been described. nih.gov This involves the synthesis of chiral 5-substituted-2-pyrrolidinones from the amino acids, followed by N-vinylation. nih.gov
Synthesis of Chiral Vinylpyrrolidinone Derivatives
The functionalization of the pyrrolidinone ring and the synthesis of various substituted chiral vinylpyrrolidinones are important for creating libraries of compounds for biological screening and for use as chiral monomers in polymer synthesis.
The pyrrolidinone ring can be functionalized at various positions. Alkylation at the C3 position, alpha to the carbonyl group, can be achieved by forming the enolate of a suitable N-protected pyrrolidinone and reacting it with an electrophile. clockss.org The stereochemical outcome of such alkylations can be controlled by the existing stereocenter at C5.
Starting from S-pyroglutamic acid, a variety of substituents can be introduced at the C1 (nitrogen) and C5 positions. nih.gov The carboxylic acid at C5 serves as a handle for various transformations, including reduction to an alcohol, which can then be further modified. nih.govmalayajournal.org
The synthesis of substituted chiral vinylpyrrolidinones often follows the strategies outlined above, starting from a corresponding substituted amino acid or by introducing the substituent at a later stage. For example, chiral N-vinylpyrrolidinones with bulky substituents at the C5 position, such as a benzhydryloxymethyl group, have been synthesized from L-amino acids. nih.gov The synthesis of (R)-5-benzhydryloxymethyl-2-pyrrolidinone involves the alkylation of a precursor derived from an L-amino acid. nih.gov This is followed by N-vinylation using reagents like sodium tetrachloropalladate(II) and vinyl acetate (B1210297) to yield the corresponding N-vinylpyrrolidinone. nih.gov While a specific synthesis for (R)-5-benzyl-1-vinyl-2-pyrrolidinone was not detailed in the provided search results, a similar approach starting from the appropriate amino acid precursor would be a logical synthetic route.
Advanced Catalytic Methods in Pyrrolidinone Synthesis Relevant to Chiral Vinylpyrrolidinones
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and stereoselectivity. Several advanced catalytic approaches are relevant to the synthesis of chiral vinylpyrrolidinones.
Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a powerful tool for the synthesis of various cyclic compounds, including pyrrolidines. researchgate.netnih.govnih.govorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts, can be used to form the pyrrolidinone ring from an acyclic precursor containing two terminal alkenes. researchgate.netorganic-chemistry.org By using a chiral catalyst or a chiral substrate, this cyclization can be rendered enantioselective. For instance, chiral pyrrolidine (B122466) derivatives have been prepared from substrates containing a basic nitrogen atom via ring-closing enyne metathesis under mild conditions. nih.govorganic-chemistry.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. escholarship.org Biocatalytic methods, such as intramolecular C(sp3)–H amination using engineered cytochrome P450 enzymes, have been developed for the construction of chiral pyrrolidines. escholarship.org These methods can provide high enantioselectivity and operate under mild reaction conditions.
Metal-Catalyzed Asymmetric Synthesis: A variety of transition metal catalysts have been employed for the asymmetric synthesis of pyrrolidines. Chiral substituted poly-N-vinylpyrrolidinones have been used as ligands to stabilize bimetallic nanoclusters (e.g., Pd/Au), which in turn catalyze asymmetric oxidation reactions. nih.govnih.govacs.org These catalytic systems have shown excellent enantioselectivities in the oxidation of various substrates. nih.govnih.gov
Table 2: Advanced Catalytic Methods in Pyrrolidinone Synthesis
| Catalytic Method | Catalyst Type | Application |
|---|---|---|
| Ring-Closing Metathesis | Ruthenium-based (e.g., Grubbs' catalyst) | Formation of the pyrrolidinone ring from acyclic precursors |
| Biocatalysis | Engineered Enzymes (e.g., Cytochrome P450) | Enantioselective intramolecular C-H amination |
Palladium-Catalyzed Cyclizations for Chiral Nitrogen Heterocycles
Palladium-catalyzed cyclization reactions are powerful tools for the synthesis of nitrogen heterocycles, offering high efficiency and selectivity. nih.govresearchgate.net These methods are particularly valuable for constructing 5- and 6-membered N-containing rings, which are common motifs in biologically active compounds and pharmaceutical ingredients. researchgate.net The versatility of palladium catalysis allows for the use of various starting materials and the formation of complex molecular structures with a high degree of control over the stereochemistry.
One notable application of this methodology is the intramolecular oxidative aza-Wacker-type reaction. This process has been successfully employed to create conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov The reaction proceeds through a nucleopalladation of the olefin, generating a carbon-bonded Pd(II) intermediate that facilitates the formation of a new C-N bond. nih.gov This approach has demonstrated tolerance for a range of functional groups on aryl substituents under mild reaction conditions. nih.gov
Furthermore, palladium-catalyzed alkene carboamination and carboalkoxylation reactions of (hetero)arylthianthrenium triflates have been shown to produce biologically relevant pyrrolidine and tetrahydrofuran derivatives. organic-chemistry.org Mechanistic studies suggest that these reactions proceed via a syn-heteropalladation pathway. organic-chemistry.org Asymmetric cascade palladium catalysis has also emerged as a sophisticated strategy for the direct synthesis of a wide variety of complex and densely functionalized chiral heterocyclic molecules. dntb.gov.ua
| Catalyst System | Substrate Type | Product | Key Features |
| Palladium(II) | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Intramolecular oxidative aza-Wacker-type reaction; forms conformationally restricted heterocycles. nih.gov |
| Palladium(0) | (Hetero)arylthianthrenium triflates | Pyrrolidine derivatives | Alkene carboamination; proceeds via syn-heteropalladation. organic-chemistry.org |
| Chiral Palladium Catalysts | Various | Chiral heterocycles | Asymmetric domino reactions; provides access to complex and densely functionalized molecules. dntb.gov.ua |
Copper-Catalyzed Amination Routes for Pyrrolidinone Rings
Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles due to the metal's unique reactivity and good functional group tolerance. nih.gov These methods often involve catalytic cycles with copper in various oxidation states, including Cu(I), Cu(II), and Cu(III), proceeding through either two-electron or single-electron pathways. nih.gov
A significant advancement in this area is the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. This method provides a mild and effective route to pyrrolidines in good yields, demonstrating excellent regio- and chemoselectivity. organic-chemistry.org Mechanistic studies on the synthesis of pyrrolidines via intramolecular C-H amination of N-fluoride amides have shed light on the catalytic cycle, which is proposed to proceed through a Cu(I)/Cu(II) pathway. nih.govacs.org
Copper catalysis has also been successfully applied to alkene diamination, leading to the synthesis of chiral 2-aminomethyl indolines and pyrrolidines. nih.gov This intra-/intermolecular reaction sequence exhibits a broad substrate scope with respect to both the γ-alkenyl sulfonamide substrate and the external amine nucleophile, achieving high enantioselectivity. nih.gov The choice of ligand, such as bis(oxazolines), is crucial for achieving high levels of asymmetric induction. nih.gov
| Catalyst/Ligand | Reactants | Product | Key Features |
| [TpxCuL] complexes | N-fluoride amides | Pyrrolidines and piperidines | Intramolecular C-H amination; proceeds via a Cu(I)/Cu(II) pathway. nih.govacs.org |
| Copper(II)-bis(oxazoline) complexes | γ-alkenyl sulfonamides and external amines | Chiral 2-aminomethyl indolines and pyrrolidines | Alkene diamination; high enantioselectivity. nih.gov |
Photo-Induced Functionalizations for Vinyl-Containing Structures
Photochemical methods offer a distinct advantage in organic synthesis by providing access to reactive intermediates under mild conditions. Photo-induced functionalizations have been developed for the regioselective imino functionalization of alkenes, which is a promising strategy for constructing structurally diverse nitrogen-containing molecules. nih.gov
One such catalyst-free photosensitized strategy involves the formation of an electron-donor-acceptor (EDA) complex between oximes and sulfinates. nih.gov This is followed by fragmentation to generate a persistent iminyl radical and a transient sulfonyl radical, which then participate in the functionalization of the alkene. nih.gov This method has been successfully applied to the synthesis of β-imino sulfones and vinyl sulfones in moderate to high yields and is noted for its excellent regioselectivity and broad functional group tolerance. nih.gov The utility of this protocol has been demonstrated through the late-stage functionalization of compounds derived from natural products. nih.gov
Visible light-induced [3+2] annulation reactions of alkenes with vinyl azides, in the presence of organic dye photocatalysts, have also been developed for the direct synthesis of functionalized pyrroles. researchgate.net
| Reaction Type | Reactants | Product | Key Features |
| Photo-induced imino functionalization | Alkenes, O-aryl oximes, sodium sulfinates | β-imino sulfones, vinyl sulfones | Catalyst-free; formation of an EDA complex; excellent regioselectivity. nih.gov |
| Visible light-induced [3+2] annulation | Alkenes, vinyl azides | Functionalized pyrroles | Photocatalytic; broad substrate scope. researchgate.net |
Mannich-Type Reactions in Pyrrolidinone Derivative Synthesis
The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is a highly versatile tool for the synthesis of β-nitroamines, which are valuable precursors to various nitrogen-containing compounds. nih.gov This reaction creates a new carbon-carbon bond and can generate up to two new chiral centers. nih.gov The development of enantioselective and diastereoselective versions of the nitro-Mannich reaction has enabled the synthesis of non-racemic compounds with high levels of stereocontrol. nih.gov
This methodology has been applied to the synthesis of chiral pyrrolidine rings. For instance, a syn-selective nitro-Mannich reaction was a key step in creating the chiral centers of the pyrrolidine ring in the synthesis of the antipsychotic agent Nemonapride. nih.gov The reaction between an N-Boc imine and nitroethane, promoted by a suitable catalyst, yielded the product with high diastereomeric and enantiomeric excess. nih.gov
Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, has been reported for the efficient synthesis of substituted pyrrolidines bearing three stereocenters. nih.gov This cascade process affords the pyrrolidine products in high yields with good to excellent diastereoselectivities. nih.gov Similarly, a chiral amine-squaramide catalyzed Mannich reaction followed by a Au(I)-catalyzed hydroamination has been used to prepare chiral bispirocyclic [oxindole-pyrrolidine-pyrazolones] with excellent enantioselectivities. acs.org
| Reaction | Catalysts | Key Intermediate/Product | Stereoselectivity |
| Nitro-Mannich Reaction | Organocatalysts/Transition metal complexes | β-nitroamine | High dr and ee. nih.gov |
| One-pot nitro-Mannich/hydroamination cascade | Base and Gold(I) catalysts | Substituted pyrrolidines | Good to excellent diastereoselectivities. nih.gov |
| Sequential Mannich/hydroamination | Chiral amine-squaramide and Au(I) | Chiral bispiro[oxindole-pyrrolidine-pyrazolones] | Up to 99% ee. acs.org |
Iii. Reaction Mechanisms and Pathways Involving R 1 Methyl 5 Vinylpyrrolidin 2 One
Mechanistic Studies of Vinyl Group Reactivity in Chiral Systems
The vinyl group is an electron-rich π-system that serves as the primary site for transformations involving the side chain of the molecule. Its reactions are influenced by the chiral environment established by the C5 substituent on the pyrrolidinone ring.
The vinyl group of N-vinylpyrrolidinone (NVP) derivatives is highly susceptible to radical reactions, most notably radical polymerization. nih.gov While studies may focus on the structurally similar NVP, the fundamental mechanisms are applicable. Radical reactions proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. pitt.edu
Initiation: The process begins with the formation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or organic peroxides like di-tert-butyl peroxide (TBO) and dicumyl peroxide (CMO). nih.govpitt.edu These initiators decompose under heat or UV light to generate initial radicals. The solvent can also play a role in the initiation reactions. nih.gov
Propagation: The initiator radical adds across the double bond of the vinyl group, generating a new, more stable carbon-centered radical at the carbon adjacent to the pyrrolidinone ring. This new radical can then attack another monomer molecule, propagating the chain.
Radical Addition: R• + CH₂=CH-Pyr → R-CH₂-CH•-Pyr
The stereochemistry of the C5 position can influence the approach of the incoming radical and the conformation of the propagating radical, potentially leading to stereocontrol in polymerization or other radical addition reactions.
Termination: The chain reaction ceases when two radicals combine (recombination) or react via disproportionation. The lifetime of these transient radicals is typically very short. pitt.edu The high reactivity of radicals means these reactions are often sensitive to oxygen, which can act as a radical inhibitor. pitt.eduyoutube.com
The table below summarizes initiators commonly used in radical reactions of vinyl monomers.
| Initiator | Type | Activation Method | Resulting Radicals |
| Azobisisobutyronitrile (AIBN) | Azo Compound | Thermal/Photochemical | Cyanopropyl radicals |
| Di-tert-butyl peroxide (TBO)₂ | Peroxide | Thermal | tert-Butoxy radicals (TBO•) |
| Dicumyl peroxide (CMO)₂ | Peroxide | Thermal | Cumyloxy radicals (CMO•) |
| Hydrogen Peroxide (H₂O₂) | Peroxide | Thermal | Hydroxyl radicals (•OH) |
This table presents common initiators for radical reactions involving vinyl compounds.
The double bond of the vinyl group can undergo both electrophilic and nucleophilic addition, depending on the reagents and reaction conditions.
Electrophilic Addition: In the presence of electrophiles, such as hydrohalic acids (HX), the π-bond of the vinyl group acts as a nucleophile. The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the proton (H⁺) adds to the terminal carbon of the vinyl group (Cβ), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation on the carbon adjacent to the pyrrolidinone ring (Cα). libretexts.org The subsequent attack by the nucleophile (X⁻) on this carbocation yields the Markovnikov product. libretexts.org
Step 1 (Protonation): CH₂=CH-Pyr + H⁺ → CH₃-C⁺H-Pyr (more stable secondary carbocation)
Step 2 (Nucleophilic Attack): CH₃-C⁺H-Pyr + X⁻ → CH₃-CHX-Pyr
The stereocenter at C5 can influence the facial selectivity of the nucleophilic attack on the planar carbocation, potentially leading to a diastereomeric excess of one product over the other.
Nucleophilic Addition: Nucleophilic addition to an unactivated alkene like the vinyl group is generally unfavorable. wikipedia.org Such reactions typically require the alkene to be conjugated with an electron-withdrawing group, which is not the case here. However, under transition-metal catalysis (e.g., copper-hydride catalysis), the vinyl group can be activated to accept a nucleophile. nih.gov The mechanism involves the formation of an organometallic intermediate which then reacts with the nucleophile. These reactions are crucial for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orglibretexts.orgmasterorganicchemistry.com The chiral ligand on the metal catalyst often controls the stereochemical outcome of the addition. nih.gov
Ring Transformations and Derivatization Mechanisms of the Pyrrolidinone Core
The pyrrolidinone core contains a lactam (a cyclic amide), which is a relatively stable functional group but can be induced to react under specific conditions. Key reaction sites include the carbonyl group, the α-carbon (C3), and the amide bond itself.
The protons on the C3 carbon, being α to the carbonyl group, are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in condensation reactions.
A notable example is the Claisen condensation, where the lactam enolate attacks an ester, leading to the formation of a β-keto lactam. Studies on N-methylpyrrolidinone have shown its successful condensation with nicotinic esters in the presence of a base like sodium hydride (NaH). researchgate.net
Step 1 (Enolate Formation): A strong base deprotonates the C3 position of the pyrrolidinone ring.
Step 2 (Nucleophilic Attack): The resulting enolate attacks the carbonyl carbon of an ester.
Step 3 (Elimination): The tetrahedral intermediate collapses, eliminating an alkoxide to yield the final condensation product.
Cyclization reactions can also be designed to build upon the pyrrolidinone scaffold. For instance, intramolecular reactions involving the vinyl group or other appended functionalities can lead to the formation of fused or spirocyclic ring systems. acs.org [3+2] Dipolar cycloadditions are a powerful method for constructing the pyrrolidinone ring itself, highlighting its accessibility through cyclization pathways. acs.org
Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic strategy. solubilityofthings.comwikipedia.org For the pyrrolidinone scaffold, the primary functional group is the lactam. Key interconversions include:
Lactam Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the (R)-1-Methyl-5-vinylpyrrolidin-2-one into the corresponding (R)-1-Methyl-5-vinylpyrrolidine, a chiral cyclic amine.
Lactam Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield a γ-amino acid. This ring-opening transformation results in (R)-4-(methylamino)-5-hexenoic acid.
Carbonyl Group Transformations: While less common without ring opening, the carbonyl group can theoretically be converted to a thiocarbonyl (thiolactam) using reagents like Lawesson's reagent.
These transformations allow chemists to leverage the chiral scaffold of the parent molecule to access a variety of other chiral building blocks. vanderbilt.edu
One of the most significant reactions of the pyrrolidinone core is the alkylation of its enolate. This process allows for the formation of a new carbon-carbon bond at the C3 position. libretexts.org The reaction proceeds via an Sₙ2 mechanism. youtube.com
The mechanism involves two key steps:
Enolate Formation: A strong, sterically hindered base, most commonly lithium diisopropylamide (LDA), is used to deprotonate the α-carbon (C3). youtube.com The use of a strong base ensures complete and irreversible formation of the enolate. libretexts.org
Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking an alkyl halide (R-X) in an Sₙ2 reaction. This step is typically limited to primary or methyl halides to avoid competing E2 elimination reactions. youtube.comyoutube.com
The existing stereocenter at C5 exerts significant diastereocontrol over this reaction. The bulky vinyl-bearing substituent at C5 will preferentially occupy a pseudo-equatorial position, directing the incoming electrophile (the alkyl halide) to the less sterically hindered face of the planar enolate, resulting in a high degree of stereoselectivity in the formation of the new stereocenter at C3.
The table below provides illustrative examples of the alkylation of ketone enolates, a process directly analogous to that of lactam enolates.
| Carbonyl Compound | Base | Electrophile (R-X) | Product |
| Cyclohexanone | LDA | Methyl Iodide (CH₃I) | 2-Methylcyclohexanone |
| Acetone | LDA | Benzyl Bromide (BnBr) | 3-Phenyl-2-butanone |
| 2-Pentanone | NaH (Thermodynamic) | Ethyl Iodide (C₂H₅I) | 3-Ethyl-2-pentanone |
| 2-Pentanone | LDA (Kinetic) | Ethyl Iodide (C₂H₅I) | 1-Ethyl-2-pentanone |
This table shows typical reagents and products for the α-alkylation of ketones, illustrating the principles applicable to lactam enolates. libretexts.orgyoutube.com
Iv. Utilization As a Chiral Building Block in Complex Molecule Synthesis
Role in Asymmetric Transformations and Ligand Design
The inherent chirality of (R)-1-Methyl-5-vinylpyrrolidin-2-one makes it a powerful tool for inducing stereoselectivity in chemical reactions. The fixed (R)-configuration at the C5 position can influence the stereochemical outcome of reactions, either through direct participation or after incorporation into a larger chiral ligand or catalyst system.
The C5 stereocenter of the pyrrolidinone ring is fundamental to its role as a chiral building block. This stereocenter effectively directs the formation of new, defined stereocenters in molecules synthesized from it. Chiral pyrrolidines are crucial structural motifs in many biologically active compounds and are pivotal as building blocks in organic synthesis. unibo.itmdpi.comnih.gov The synthesis of complex chiral drug candidates often relies on starting materials like chiral pyrrolidinones, which can be derived from amino acids or other components of the chiral pool. nih.govnih.gov The vinyl group provides a versatile handle for a variety of chemical transformations, such as Michael additions, cycloadditions, or oxidations, where the approach of the reagent is sterically influenced by the C5 substituent, leading to diastereoselective outcomes. This principle allows for the controlled construction of subsequent stereocenters relative to the existing one.
A significant application of chiral vinylpyrrolidinones is in the field of enantioselective catalysis, particularly after polymerization. Monomers such as this compound can be polymerized to form Chiral Substituted Poly-N-vinylpyrrolidinones (CSPVPs). These polymers serve as effective stabilizers for metallic nanoclusters, creating novel catalytic systems with high enantioselectivity. nih.govacs.orgnih.govpatsnap.com
These CSPVP-stabilized bimetallic nanoclusters, such as Palladium/Gold (Pd/Au) and Copper/Gold (Cu/Au), have proven to be robust catalysts for various asymmetric oxidation reactions. nih.govnih.govacs.org The chiral environment created by the polymer backbone around the nanocluster surface induces enantioselectivity in the catalytic process. Research has shown that a bulkier substituent at the C5 position of the pyrrolidinone ring within the polymer leads to greater optical yields in the products. nih.govacs.orgnih.gov
These catalytic systems have been successfully applied to:
Oxidative Kinetic Resolution: Racemic mixtures of trans-cycloalkanediols are resolved to yield (S)-hydroxy ketones with excellent chemical and optical yields. acs.orgnih.gov
Desymmetrization: meso-Diols are oxidized to chiral hydroxy ketones. nih.gov
Asymmetric Dihydroxylation: Alkenes are oxidized to chiral diols with high enantiomeric excess (>93% ee), providing an alternative to methods using toxic osmium catalysts. nih.govnih.gov
C-H Bond Oxidation: Cycloalkanes can be oxidized to chiral ketones with high yields and selectivity using Cu/Au-CSPVP catalysts. nih.govacs.orgnih.gov
The table below summarizes the performance of a CSPVP-stabilized nanocluster catalyst in various asymmetric oxidation reactions.
| Substrate | Catalyst System | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (±)-trans-1,3-Cyclohexanediol | 0.15 mol% Pd/Au (3:1)-CSPVP | Kinetic Resolution | (S)-3-Hydroxycyclohexanone | 95 | 92 |
| meso-cis-1,3-Cyclohexanediol | 0.15 mol% Pd/Au (3:1)-CSPVP | Desymmetrization | (S)-3-Hydroxycyclohexanone | 97 | 90 |
| 1-Octene | 0.5 mol% Pd/Au (3:1)-CSPVP | Dihydroxylation | (R)-1,2-Octanediol | 92 | >93 |
| (R)-Limonene | 0.5 mol% Pd/Au (3:1)-CSPVP | Dihydroxylation | (1S,2R,4R)-Dihydroxylimonene | 92 | - |
| Cyclohexane | 1 mol% Cu/Au (3:1)-CSPVP | C-H Oxidation | Cyclohexanone | 89 | 95 |
Precursor for Bioactive Molecules and Natural Product Synthesis
The pyrrolidinone scaffold is a core component of numerous alkaloids and other biologically active compounds. This compound is a strategic starting material for the enantioselective synthesis of these complex targets.
This compound is a logical precursor for the asymmetric synthesis of nicotine and its analogues. Established syntheses of racemic nicotine utilize a condensation reaction between ethyl nicotinate and N-vinylpyrrolidone to form 3-nicotinoyl-1-vinylpyrrolidin-2-one. google.comgoogle.comtmkarpinski.com This intermediate is then subjected to acid-mediated cyclization, reduction, and methylation to yield nicotine. google.com
By replacing the achiral N-vinylpyrrolidone with the enantiopure this compound, this pathway could be adapted to produce optically active nicotine intermediates. The synthesis of specific enantiomers of nicotine and related alkaloids is of high interest, as biological activity is often stereospecific; for instance, (S)-nicotine is the more bioactive enantiomer. nih.govscirp.org Asymmetric routes to these alkaloids often employ chiral auxiliaries or complex catalytic systems, making the use of a chiral building block an efficient alternative. nih.govnih.govwipo.int
Pyrrolidine (B122466) and piperidine rings are among the most common heterocyclic motifs found in pharmaceuticals and natural products. mdpi.combeilstein-journals.org this compound provides a versatile platform for accessing more complex, substituted pyrrolidines and piperidines while retaining stereochemical integrity. The vinyl group is a key functional handle that can participate in a wide array of synthetic transformations, including:
Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles at the C5-position, leading to elaborated pyrrolidine structures. researchgate.net
Cycloaddition Reactions: The alkene can undergo [4+2] or [2+2] cycloadditions to construct fused or spirocyclic ring systems.
Ring-Closing Metathesis (RCM): After attachment of a second alkenyl chain to the nitrogen or another part of the molecule, RCM can be employed to form fused bicyclic systems containing pyrrolidine or piperidine rings.
Intramolecular Cyclization: The vinyl group can be functionalized (e.g., via hydroboration-oxidation or epoxidation) to introduce a group that can cyclize with another part of the molecule, leading to the stereocontrolled formation of fused azaheterocycles. nih.govrsc.org
These strategies allow for the conversion of the simple chiral lactam into a diverse range of complex nitrogen-containing heterocycles, where the original stereocenter at C5 controls the stereochemistry of the final product.
The 3-aza-Cope rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement for reorganizing the carbon skeleton of N-allyl enamines or allyl vinyl amines. acs.orgwikipedia.orgtcichemicals.comchem-station.com This reaction class is particularly useful for ring expansion strategies to access medium (8-11 membered) and large-ring nitrogen heterocycles, which are challenging to synthesize by conventional cyclization methods. acs.org
While this compound is not a direct substrate for a 3-aza-Cope rearrangement, it is a key precursor to suitable intermediates. The vinyl group can be transformed into an α-vinyl amine structure. For instance, reduction of the lactam carbonyl followed by further manipulation could yield a cyclic α-vinyl amine. Such an intermediate, upon N-allylation, would be poised to undergo a tandem conjugate addition and 3-aza-Cope rearrangement, resulting in a ring expansion by four carbon atoms. acs.orgresearchgate.net This strategy provides a novel and efficient route to 9- to 17-membered cyclic amines from smaller, readily available cyclic amine precursors. acs.org The stereocenter at the C5 position of the original pyrrolidinone could be carried through the synthesis to produce enantiomerically enriched medium or large-ring aza-heterocycles.
V. Polymerization Behavior and Macromolecular Chemistry of R 1 Methyl 5 Vinylpyrrolidin 2 One
Controlled Radical Polymerization Strategies for Chiral Vinylpyrrolidinone Monomers
Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. For NVP and its derivatives, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be the most effective CRP method. mdpi.com
Direct kinetic and thermodynamic data for the polymerization of (R)-1-Methyl-5-vinylpyrrolidin-2-one are not present in publicly accessible research. The polymerization kinetics of the parent monomer, N-vinylpyrrolidone, have been studied extensively, providing a baseline for understanding its derivatives. nih.govresearchgate.net The radical polymerization of NVP is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or peroxides. nih.govnjit.edu The rate of polymerization and the corresponding activation energies are known to be influenced by the choice of solvent, with solvent polarity affecting the propagation reaction. researchgate.net
The kinetic order with respect to the initiator concentration in NVP radical polymerization is often near 0.5, which is characteristic of bimolecular chain termination. nih.gov However, deviations can occur, and the termination mechanism remains a topic of discussion. nih.gov Computational studies on the alkoxy radical polymerization of NVP have determined propagation rate constants in the range of 10¹–10³ M⁻¹ s⁻¹. nih.gov
Thermodynamically, the bulk polymerization of NVP is an exothermic process, releasing approximately 53.9 kJ/mol. sci-hub.se The presence of the methyl and vinyl substituents at the chiral center of this compound would likely introduce steric hindrance, potentially lowering the rate of propagation compared to unsubstituted NVP.
Table 1: Kinetic Data for Radical Polymerization of N-Vinylpyrrolidone (NVP) Under Various Conditions This table presents reference data for the achiral monomer NVP, as specific data for this compound is unavailable.
| Initiator | Solvent | Chain Transfer Agent | Reaction Order (Initiator) | Propagation Rate Constant (kp) | Reference |
| AIBN | 1,4-Dioxane | Sulfanylethanoic Acid | 0.77 | - | nih.gov |
| AIBN | 1,4-Dioxane | 3-Sulfanylpropanoic Acid | 0.79 | - | nih.gov |
| (TBO)₂ / (CMO)₂ | Isopropanol / Toluene | None | - | 10¹–10³ M⁻¹ s⁻¹ | nih.gov |
There are no specific studies on the synthesis of stereoregular polymers from this compound. However, the use of a chiral monomer is a primary strategy for producing polymers with chiral properties, as the monomer's chirality is transferred to the macromolecule. nih.gov Polymerizing an enantiomerically pure monomer like this compound would inherently lead to a polymer with an isotactic arrangement of the chiral side groups (i.e., all chiral centers from the monomer units have the same configuration).
The control of the main-chain stereochemistry (tacticity) in radical polymerization is a significant challenge because the propagating radical center is typically planar. chimia.ch However, several strategies have been developed to influence stereocontrol for other vinyl monomers. nih.govresearchgate.net These include the use of:
Bulky Monomer Groups: Steric repulsion can favor a specific monomer addition, leading to isotactic polymers. nih.gov
Solvent Effects: Fluoroalcohols can affect the stereoregularity of polymerization through hydrogen bonding with the monomer or the growing chain end, which can enhance syndiotacticity. nih.govresearchgate.net
Lewis Acids: Catalysts like lanthanide triflates can coordinate to monomers and influence the stereochemical outcome of the polymerization. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to an achiral monomer can direct the stereochemistry of polymerization. chimia.ch
In the case of this compound, the inherent chirality of the monomer itself is the dominant factor. Research on other chiral 5-substituted N-vinylpyrrolidinones synthesized from L-amino acids has demonstrated the creation of chiral polymers used as stabilizers for nanoparticles in asymmetric catalysis. nih.gov This confirms that the chirality of the monomer is effectively incorporated into the final polymer structure.
Table 2: General Strategies for Stereocontrol in Radical Polymerization This table outlines general methods, as no specific studies exist for this compound.
| Strategy | Mechanism | Typical Outcome | Applicable Monomers (Examples) | Reference |
| Use of Chiral Monomers | Transfer of monomer chirality to the polymer. | Isotactic side-chain arrangement. | 5-substituted N-vinylpyrrolidinones | nih.gov |
| Fluoroalcohol Solvents | Hydrogen bonding alters chain-end conformation. | Syndiotactic or Heterotactic enrichment. | Vinyl esters, Methacrylates | nih.govresearchgate.net |
| Lewis Acid Catalysts | Coordination to monomer/propagating radical. | Varies (Isotactic or Syndiotactic). | Methacrylates, Acrylates | nih.gov |
| Bulky Side Groups | Steric repulsion favors specific addition. | Isotactic enrichment. | Triphenylmethyl methacrylate | nih.gov |
While RAFT polymerization of this compound has not been specifically reported, this technique is the most suitable method for the controlled polymerization of NVP and its derivatives. mdpi.com NVP is classified as a "less-activated monomer" (LAM), which requires careful selection of the RAFT agent, also known as a chain transfer agent (CTA). mdpi.com Xanthates and dithiocarbamates are the most effective CTAs for achieving good control over NVP polymerization. mdpi.com
RAFT polymerization offers significant advantages, including:
Control over molecular weight and obtaining narrow molecular weight distributions (low dispersity, Đ).
High tolerance to a wide variety of functional groups. mdpi.com
The ability to create complex polymer architectures like block and star polymers. mdpi.com
Studies on NVP have shown that using specific RAFT agents in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to higher polymerization rates and better control compared to conventional solvents, due to hydrogen bonding interactions that alter the monomer's electronic properties. rsc.org It is highly probable that these established RAFT protocols for NVP could be adapted for this compound to synthesize well-defined, chiral polymers with predetermined molecular weights.
Table 3: Examples of RAFT Agents for Controlled Polymerization of N-Vinylpyrrolidone (NVP) This table provides examples for the achiral analogue NVP, which would serve as a starting point for the polymerization of this compound.
| RAFT Agent (CTA) Type | Specific Agent | Monomer | Key Findings | Reference |
| Dithionaphthalate | 2-Cyanoprop-2-yl-1-dithionaphthalate (CPDN) | NVP | Well-controlled polymerization in HFIP solvent. | rsc.org |
| Xanthate | O-ethyl S-(phthalimidylmethyl) xanthate | NVP | Used to create PNVP macro-CTAs for block copolymers. | mdpi.comnih.gov |
| Dithiocarbamate | S-Cyanomethyl-N-methyl-N-(pyridin-4-yl)dithiocarbamate | NVP | Enables controlled polymerization for functional binders. | diva-portal.org |
| Xanthate | O-phenyl-S-[1-(phenylethyl)] dithiocarbonate (PXPE) | NVP | Mediates photoinduced RAFT for block copolymer synthesis. | rsc.org |
Design and Synthesis of Chiral Poly(1-methyl-5-vinylpyrrolidin-2-one) and Copolymers
The synthesis of well-defined homopolymers of this compound via RAFT polymerization would be the first step toward creating more complex and functional chiral macromolecular architectures.
No block or graft copolymers containing this compound have been described in the literature. However, the synthesis of such structures is feasible using established methods for NVP.
Block Copolymers: RAFT polymerization is an ideal method for synthesizing block copolymers. A homopolymer of this compound, prepared via RAFT, would retain a reactive CTA end-group. This chiral "macro-CTA" could then be used to initiate the polymerization of a second monomer, forming a well-defined diblock copolymer. mdpi.comnih.gov This sequential monomer addition approach has been successfully used to create various PNVP-based block copolymers with monomers like vinyl esters, acrylates, and methacrylates. mdpi.comnih.govrsc.org The synthesis of a block copolymer featuring a chiral poly(this compound) block would be a novel route to amphiphilic or all-chiral block copolymers with potential for self-assembly into ordered chiral nanostructures.
Graft Copolymers: Graft copolymers are branched structures where polymer chains are attached as side chains to a main polymer backbone. researchgate.net Common synthesis strategies include:
Grafting-from: Initiating sites are created along a polymer backbone, and the graft chains are grown from these sites. This has been achieved by modifying a polyester (B1180765) backbone with xanthate moieties to serve as macro-CTAs for the RAFT polymerization of NVP, creating a bottlebrush polymer. mdpi.com
Grafting-to: Pre-synthesized side chains are attached to a reactive polymer backbone.
Grafting-through: A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer.
These established techniques could be applied to incorporate chains of poly(this compound) as either the backbone or the grafted side chains, leading to novel materials with unique topologies and properties.
Table 4: Examples of N-Vinylpyrrolidone (NVP) Based Copolymer Architectures This table illustrates architectures that could foreseeably be created using this compound.
| Copolymer Type | Monomers | Synthesis Method | Architecture | Reference |
| Block Copolymer | NVP, Vinyl Esters | Sequential RAFT | Linear Diblock (PNVP-b-PVE) | mdpi.com |
| Block Copolymer | NVP, Benzyl Methacrylate | Sequential RAFT | Linear Diblock (PNVP-b-PBzMA) | nih.gov |
| Block Copolymer | NVP, Butyl Acrylate | Photoinduced RAFT | Linear Diblock (PBA-b-PNVP) | rsc.org |
| Graft Copolymer | NVP, 4-vinylbenzyl 2-bromo-2-phenylacetate | ATRPA followed by RAFT | Bottlebrush (PVBPA-g-PNVP) | mdpi.com |
| Graft Copolymer | NVP, Poly(vinylidene fluoride) | Radiation-induced grafting | Graft (PVDF-g-PNVP) | researchgate.net |
The incorporation of this compound units into other polymers via copolymerization is a direct route to new functional materials. While specific examples involving this monomer are absent, related work shows that chiral 5-substituted N-vinylpyrrolidinones have been successfully copolymerized with vinyl acetate (B1210297) to create chiral polymers. nih.gov These chiral copolymers served effectively as stabilizers for bimetallic nanoclusters used in asymmetric oxidation reactions, demonstrating that the incorporated chiral units can induce enantioselectivity. nih.gov
By analogy, the statistical or controlled radical copolymerization of this compound with other functional monomers would yield polymers where the chiral pyrrolidinone unit imparts specific functions. The applications for such polymers are diverse and could include:
Asymmetric Catalysis: The chiral polymer could act as a ligand or support for a metal catalyst, creating a recyclable system for enantioselective reactions. nih.gov
Chiral Separation: The polymer could be used as a chiral stationary phase in chromatography for the resolution of racemic mixtures.
Chiroptical Materials: The polymers would exhibit optical activity and could be used in applications like circularly polarized luminescence. rsc.org
Biomedical Applications: The inherent biocompatibility associated with PNVP suggests that copolymers containing chiral pyrrolidinone units could be explored for creating chiral scaffolds in tissue engineering or for enantioselective drug delivery systems.
The process of polymerization-induced chiral self-assembly (PICSA) shows that the polymerization of chiral monomers can directly lead to the formation of supramolecular structures with controlled helicity, offering a pathway to advanced chiroptical materials. nih.gov
Table 5: Potential Applications of Functional Polymers Incorporating Chiral Units
| Application Area | Function of Chiral Unit | Example System / Concept | Reference |
| Asymmetric Catalysis | Induce enantioselectivity in chemical reactions. | Chiral polymer as a stabilizer for catalytic nanoparticles. | nih.gov |
| Chiral Separation | Provide stereospecific interaction sites. | Chiral stationary phase for HPLC. | rsc.org |
| Chiroptical Materials | Generate circularly polarized luminescence (CPL). | Helical polymers from achiral monomers with a chiral influence. | rsc.org |
| Drug Delivery | Enantioselective recognition and release of drug molecules. | Chiral block copolymer micelles. | nih.gov |
| Chiral Recognition | Act as a sensor for specific enantiomers. | Polymer films that change properties upon binding a chiral analyte. | nih.gov |
Reactivity Ratios and Copolymer Composition Control in Vinylpyrrolidinone Systems
A thorough review of publicly available scientific literature and chemical databases did not yield specific research data on the reactivity ratios and copolymer composition control for the chemical compound This compound . While extensive research exists for the related, achiral monomer N-vinylpyrrolidone (NVP), this information cannot be directly extrapolated to its chiral derivative due to the potential for stereoelectronic effects of the (R)-methyl group at the 5-position to influence its polymerization behavior.
The determination of monomer reactivity ratios, typically denoted as r₁ and r₂, is crucial for predicting and controlling the composition of a copolymer. These ratios are calculated from the rates of propagation in a copolymerization reaction, where a growing polymer chain ending in one monomer unit can add either the same monomer or the comonomer. The values of r₁ and r₂ dictate the sequence distribution of the monomer units along the polymer chain, which can range from alternating to blocky to random.
For vinylpyrrolidinone systems, such as those involving the widely studied N-vinylpyrrolidone, the copolymerization behavior and resulting copolymer composition are known to be significantly influenced by the choice of comonomer, the polymerization method (e.g., free radical, controlled radical polymerization), and the reaction conditions. For instance, in the free radical copolymerization of N-vinylpyrrolidone (M₁) with various comonomers (M₂), a wide range of reactivity ratio pairs have been reported, indicating different copolymerization behaviors.
However, without experimental data for This compound , it is not possible to provide a detailed analysis of its specific reactivity ratios or strategies for controlling the composition of its copolymers. Research in this specific area would be necessary to elucidate the influence of the chiral center and the methyl substituent on the reactivity of the vinyl group and the resulting macromolecular chemistry. Such studies would involve synthesizing the monomer, copolymerizing it with various comonomers at different feed ratios, and analyzing the resulting copolymer composition to calculate the reactivity ratios.
Vi. Advanced Characterization and Computational Studies
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of a synthesized chemical compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For (R)-1-Methyl-5-vinylpyrrolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the stereochemistry at the chiral center (C5).
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The vinyl group protons would appear as a characteristic set of multiplets in the downfield region (typically 5-7 ppm), while the protons on the pyrrolidinone ring and the N-methyl group would resonate at higher field strengths. The coupling constants between the C5 proton and the adjacent vinyl and ring protons would be crucial for conformational analysis.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam, the sp² carbons of the vinyl group, the chiral C5 carbon, the other ring carbons, and the N-methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals from the pyrrolidinone ring and the N-methyl group.
2D NMR (HETCOR, COSY):
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, allowing for the tracing of the proton connectivity throughout the pyrrolidinone ring and the vinyl substituent.
The precise stereochemical assignment at the C5 position would be confirmed using chiral derivatizing agents or chiral solvating agents in the NMR experiment, which would induce diastereomeric environments leading to separable signals for the (R) and (S) enantiomers if a racemic mixture were present.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~2.8 | s | - |
| H-3 (CH₂) | ~1.9 - 2.1 | m | - |
| H-4 (CH₂) | ~2.3 - 2.5 | m | - |
| H-5 (CH) | ~3.8 - 4.0 | m | - |
| Vinyl H (CH =CH₂) | ~5.8 - 6.0 | dd | ~17, 10 |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~29 |
| C-3 (CH₂) | ~30 |
| C-4 (CH₂) | ~18 |
| C-5 (CH) | ~58 |
| C=O | ~175 |
| C H=CH₂ | ~135 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. acs.orgnih.gov
C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the carbonyl group of the five-membered lactam ring. This is a highly characteristic peak for pyrrolidinones.
C=C Stretch: A medium intensity band around 1640 cm⁻¹ would indicate the presence of the vinyl group's carbon-carbon double bond.
=C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹) would correspond to the stretching vibrations of the sp² C-H bonds of the vinyl group.
C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be due to the stretching vibrations of the sp³ C-H bonds of the pyrrolidinone ring and the methyl group.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the tertiary amide would appear in the fingerprint region, typically around 1250-1350 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (lactam) stretch | 1670 - 1700 | Strong |
| C=C (vinyl) stretch | ~1640 | Medium |
| =C-H (vinyl) stretch | 3010 - 3090 | Medium |
| C-H (aliphatic) stretch | 2850 - 2960 | Medium-Strong |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. acs.org For this compound (C₇H₁₁NO), the expected exact mass would be approximately 125.0841 g/mol .
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 125.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways, providing clues to the molecule's structure. Common fragmentation patterns for pyrrolidinones include:
Loss of the vinyl group (•CH=CH₂, 27 u) to give a fragment at m/z 98.
Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.
Ring-opening followed by further fragmentation.
High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its major fragments with high accuracy, confirming the molecular formula.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| 125 | [M]⁺ (Molecular Ion) |
| 98 | [M - C₂H₃]⁺ |
| 82 | [M - C₂H₃ - CH₃]⁺ |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult or impossible to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This would be particularly useful for understanding the preferred orientation of the vinyl group relative to the pyrrolidinone ring.
Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in spectral assignment and confirm the structure.
Analyze Electronic Properties: DFT can be used to calculate properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information provides insights into the molecule's reactivity and intermolecular interactions. For chiral molecules, DFT can also be used to predict chiroptical properties like optical rotation.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound would involve:
Defining a Force Field: A classical force field would be chosen to describe the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).
Simulating in a Solvent: The molecule would typically be placed in a simulation box filled with a solvent (e.g., water or an organic solvent) to study its behavior in a condensed phase.
Analyzing Trajectories: The simulation would generate trajectories of all atoms as a function of time. Analysis of these trajectories can reveal information about:
Conformational Dynamics: How the molecule flexes and changes its shape over time.
Solvation Structure: How solvent molecules arrange themselves around the solute.
Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.
MD simulations would be particularly valuable for understanding how this compound interacts with its environment, which is crucial for applications where it might be a monomer in a polymerization reaction or a component in a complex mixture.
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| N-methyl-2-pyrrolidone |
Computational Prediction of Reactivity Parameters
Computational chemistry provides a powerful lens for understanding and predicting the reactivity of molecules. Through methods like Density Functional Theory (DFT), key parameters that govern a compound's chemical behavior can be calculated. These parameters offer insights into the electronic structure and the propensity of a molecule to participate in various types of chemical reactions. For this compound, computational studies would focus on elucidating the distribution of electrons and energy levels of its molecular orbitals.
The primary focus of such computational analysis lies in the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters are calculated as follows:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
While specific computational studies detailing the reactivity parameters for this compound are not extensively available in the public domain, theoretical calculations on analogous structures, such as N-methyl-2-pyrrolidinone, have been performed to understand reaction mechanisms at a molecular level. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, determining transition states and activation energies. researchgate.net
A hypothetical table of computationally predicted reactivity parameters for this compound would resemble the following, providing quantitative data on its electronic properties.
| Parameter | Symbol | Value (Arbitrary Units) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | - | Indicates chemical reactivity and kinetic stability. |
| Electronegativity | χ | - | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness | η | - | Measures the resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | - | Quantifies the electrophilic nature of the compound. |
Note: The values in this table are placeholders, as specific computational data for this compound was not found in the searched literature. The table structure is provided for illustrative purposes.
Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule. This would allow for a detailed mapping of reactivity across the pyrrolidinone ring and the vinyl substituent, offering guidance for synthetic applications and understanding reaction mechanisms.
Vii. Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Emerging strategies include:
Asymmetric Catalysis : The use of chiral catalysts to produce enantiomerically pure compounds from prochiral starting materials is a leading approach. For instance, novel methods for producing (R)-5-methylpyrrolidin-2-one from levulinic acid derivatives have been developed using chiral catalysts like (S)-Me-CBS oxazaborolidine, achieving high enantiomeric purity (>99% ee). mdpi.com Similar strategies could be adapted for the synthesis of vinyl-substituted analogues.
One-Pot Cascade Reactions : Researchers are designing cascade reactions that combine multiple synthetic steps into a single, efficient process. A notable example involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, which proceeds through a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation in one pot to create densely functionalized pyrrolidinones. acs.org
Biocatalysis : Enzymes are being engineered to perform highly selective reactions. Directed evolution of enzymes like cytochrome P411 has enabled the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidinones with excellent enantioselectivity. nih.gov This "green chemistry" approach offers mild reaction conditions and high efficiency.
Exploration of New Catalytic Applications in Asymmetric Synthesis
The pyrrolidine (B122466) scaffold is a cornerstone of modern asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metals. nih.govmdpi.com The seminal discovery that the amino acid L-proline can catalyze asymmetric aldol (B89426) reactions sparked the development of a vast array of pyrrolidine-based organocatalysts. nih.gov
Future exploration for compounds like (R)-1-Methyl-5-vinylpyrrolidin-2-one and its derivatives in this area includes:
Development of Novel Organocatalysts : The vinyl group on this compound offers a reactive handle for further functionalization, allowing for its incorporation into more complex catalyst structures. Research focuses on modifying the pyrrolidine ring with bulky substituents or additional functional groups to create highly specific catalytic environments. mdpi.comnih.gov
Application in Diverse Reactions : Pyrrolidine-based catalysts are effective in a wide range of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder cycloadditions. nih.govresearchgate.net New derivatives are continuously being tested to expand the scope of these reactions, enabling the synthesis of complex molecules with high stereocontrol.
Bifunctional Catalysis : An emerging trend is the design of bifunctional catalysts that possess both an acidic and a basic site. Chiral 5-(pyrrolidin-2-yl)tetrazoles, for example, have been synthesized and used as organocatalysts in the asymmetric Biginelli reaction, demonstrating how the pyrrolidine unit can be integrated into systems with dual activation modes. researchgate.net
The table below summarizes the performance of selected modern pyrrolidine-based organocatalysts in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
| Catalyst Type | Reaction | Substrates | Achieved Enantioselectivity (ee) |
| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes to Nitroolefins | Up to 85% nih.gov |
| 5-(Pyrrolidin-2-yl)tetrazole | Biginelli Reaction | Multi-component reaction | 68-81% researchgate.net |
| Prolinamide Derivatives | Aldol Reaction | Ketones to Aldehydes | Up to 70% nih.gov |
Advanced Materials Science Applications Derived from Chiral Polymers
The vinyl group in this compound makes it an ideal monomer for polymerization. Poly(N-vinylpyrrolidone) (PVP) is a well-known, water-soluble, and biocompatible polymer used in a wide range of applications. nih.gov The introduction of chirality into the pyrrolidinone monomer unit opens up new possibilities for creating advanced functional materials.
Key research directions in this area are:
Synthesis of Chiral Polymers : New polymerization techniques, such as photoinitiated cobalt-mediated radical polymerization, are being used to create novel functional and telechelic (end-functionalized) polymers from vinylpyrrolidinone derivatives. nih.gov These methods offer better control over the polymer's molecular weight and architecture.
Stealth Properties for Drug Delivery : PVP derivatives are being investigated as alternatives to polyethylene (B3416737) glycol (PEG) for creating "stealth" lipoplexes for siRNA delivery. nih.gov Chiral versions could offer unique interactions with biological targets.
Chiral Recognition and Separation : Polymers with chiral side chains can be used in chromatography for the separation of enantiomers or as sensors for chiral molecules.
Optoelectronic Materials : Chiral monomers can be copolymerized with emissive molecules to create polymers with circularly polarized luminescence (CPL) properties. mdpi.com Such materials are promising for applications in optical communication and bio-responsive imaging. mdpi.com
A study on chiral substituted poly-N-vinylpyrrolidinones demonstrated their ability to stabilize bimetallic nanoclusters (e.g., Pd/Au). These polymer-nanoparticle composites were then used as catalysts for asymmetric oxidation reactions, showing that the chirality of the polymer could induce enantioselectivity in the catalytic process. nih.gov
Integration of Computational Design with Experimental Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical synthesis. nih.gov It allows researchers to model reaction mechanisms, predict outcomes, and design new molecules and catalysts with desired properties before undertaking expensive and time-consuming laboratory work.
The integration of computational and experimental approaches is impacting the field of chiral pyrrolidinones in several ways:
Mechanism Elucidation : DFT calculations help to understand the transition states and intermediates in complex reactions, such as the stereoselective synthesis of γ-lactams via C–H amidation or the cleavage of N-S bonds in cascade reactions. nih.govnih.gov This insight is crucial for optimizing reaction conditions to improve yield and selectivity.
Catalyst Design : Computational models are used to rationalize the behavior of existing organocatalysts and to design new ones with enhanced performance. For example, DFT calculations have explained the unexpected behavior of certain bifunctional thiourea-pyrrolidine catalysts and guided the design of new catalysts for Michael additions. nih.gov
Predicting Reactivity and Selectivity : By modeling the interaction between substrates and catalysts, computational methods can predict the stereochemical outcome of a reaction. This was demonstrated in the study of 1,3-dipolar cycloadditions to form densely substituted pyrrolidines, where the influence of the N-tert-butanesulfinyl group on diastereoselectivity was studied computationally. ua.es
This synergy between in silico design and practical synthesis accelerates the discovery of novel synthetic routes and applications for chiral molecules like this compound.
Bio-inspired Synthesis and Biomimetic Systems Utilizing Chiral Pyrrolidinones
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of natural biosynthetic pathways to create valuable compounds. nih.gov The pyrrolidinone scaffold is found in many natural products, and researchers are increasingly drawing inspiration from biological systems for their synthesis. europa.eu
Future perspectives in this domain include:
Mimicking Biosynthetic Assembly Lines : Researchers are designing synthetic strategies that emulate nature's "assembly lines," where simple precursors are sequentially modified to build complex molecular scaffolds. nih.gov This approach aims for cost-effective production of diverse and biologically active natural product analogues.
Enzymatic C-H Amidation : As mentioned earlier, engineered enzymes can now catalyze the direct formation of lactam rings through C-H amidation, a reaction that is challenging to achieve with high selectivity using traditional chemical methods. nih.govnih.gov This represents a powerful bio-inspired route to chiral pyrrolidinones.
Development of Bioactive Scaffolds : By synthesizing novel chiral pyrrolidinone scaffolds, such as those derived from amino acids like threonine, researchers can create templates for fragment-based drug design, providing rapid access to new libraries of potentially bioactive compounds. hbku.edu.qa These scaffolds can be designed to interact with specific biological targets, inspired by the helical structures found in DNA and proteins. nih.gov
This approach not only provides novel and sustainable routes to compounds like this compound but also helps in the discovery of new derivatives with potent biological activities.
Q & A
How can researchers optimize the enantioselective synthesis of (R)-1-Methyl-5-vinylpyrrolidin-2-one?
Classification: Basic
Methodological Answer:
Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, Rhodium-catalyzed vinylation of pyrrolidinone precursors using chiral ligands (e.g., BINAP derivatives) may enhance stereochemical control . Alternatively, enzymatic resolution using lipases or esterases could separate enantiomers post-synthesis. Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically optimized using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee). Monitor progress with chiral HPLC or polarimetry .
What purification strategies ensure high enantiomeric excess for this compound?
Classification: Basic
Methodological Answer:
Chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) is optimal for isolating enantiomers. For bulk purification, fractional crystallization using chiral resolving agents (e.g., tartaric acid derivatives) can enhance ee. Validate purity via H NMR with chiral shift reagents (e.g., Eu(hfc)) or vibrational circular dichroism (VCD) spectroscopy .
How should the stereochemical configuration of this compound be confirmed?
Classification: Basic
Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with C NMR and NOESY experiments to assess spatial arrangement. Computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts) can corroborate experimental data. Compare optical rotation values with literature for consistency .
How can contradictions in reported vinyl group reactivity under catalytic conditions be resolved?
Classification: Advanced
Methodological Answer:
Contradictions may arise from solvent effects, catalyst poisoning, or competing pathways. Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, varying solvents like DMF vs. THF) to isolate variables. Use in-situ FTIR or F NMR (if fluorinated analogs are present) to track intermediate formation. Compare results with computational mechanistic studies (e.g., transition state modeling) .
What computational models predict intermolecular interactions of this compound with biological targets?
Classification: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) can model binding affinities and conformational stability. Parameterize force fields using quantum mechanical calculations (e.g., Gaussian for partial charges). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How should stability studies for this compound be designed under varying pH and temperature?
Classification: Advanced
Methodological Answer:
Use accelerated stability testing: expose the compound to pH 3–10 buffers at 40–60°C and analyze degradation products via LC-MS. Monitor racemization using chiral HPLC. Apply Arrhenius kinetics to extrapolate shelf-life. Note that ecological toxicity data are limited, so ecotoxicological assays (e.g., Daphnia magna toxicity tests) are recommended for environmental risk assessment .
What strategies prevent racemization during functionalization of this compound?
Classification: Advanced
Methodological Answer:
Minimize exposure to protic solvents and high temperatures. Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation. Protect reactive sites with orthogonal groups (e.g., Fmoc for amines). Monitor reaction progress with real-time chiral analysis to detect early racemization .
Which analytical techniques validate purity in complex matrices?
Classification: Basic
Methodological Answer:
High-resolution mass spectrometry (HRMS) confirms molecular integrity. Use H/C NMR with deuterated solvents to detect impurities. For trace analysis, UPLC coupled with charged aerosol detection (CAD) improves sensitivity. Cross-validate with differential scanning calorimetry (DSC) to assess crystallinity .
Notes
- Safety: Handle under inert conditions due to limited toxicity data; use fume hoods and PPE .
- Data Gaps: Ecological impact and long-term stability require further study; prioritize in vitro assays and computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
